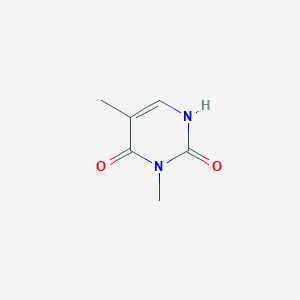
3-Phenyl-3-pyrrolidinol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-3-pyrrolidinol hydrochloride is a chemical compound that belongs to the class of pyrrolidinols. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3-Phenyl-3-pyrrolidinol hydrochloride involves the reductive cyclization of 4-amino-3-hydroxybutyronitriles using Raney nickel as a catalyst . Another method includes the hydroxylation of 1-benzoylpyrrolidine by Aspergillus sp. followed by stereoselective esterification using a commercial lipase .
Industrial Production Methods
In industrial settings, this compound can be synthesized by reacting tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate with hydrogen chloride in methanol and diethyl ether under an inert atmosphere . The reaction is typically carried out at temperatures ranging from 0 to 20°C for about 4 hours .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-3-pyrrolidinol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, methanol, diethyl ether, and Raney nickel . The conditions for these reactions typically involve inert atmospheres and controlled temperatures.
Major Products Formed
The major products formed from these reactions include various derivatives of 3-Phenyl-3-pyrrolidinol, which can be used in further chemical synthesis and applications .
Applications De Recherche Scientifique
3-Phenyl-3-pyrrolidinol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: It is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It has potential therapeutic applications, including its use in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Phenyl-3-pyrrolidinol hydrochloride include other pyrrolidine derivatives such as:
- 3-Phenyl-3-hydroxypyrrolidine hydrochloride
- 3-Pyrrolidinol, 3-phenyl-, hydrochloride
- 3-Phenyl-3-pyrrolidinol HCl
Uniqueness
What sets this compound apart from other similar compounds is its specific chemical structure and the unique properties it imparts. This compound’s solubility in water and ethanol, along with its potential therapeutic applications, make it a valuable compound in both scientific research and industrial applications.
Propriétés
IUPAC Name |
3-phenylpyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-10(6-7-11-8-10)9-4-2-1-3-5-9;/h1-5,11-12H,6-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWWLCQBZZBGQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1488-02-4 |
Source


|
| Record name | 3-Pyrrolidinol, 3-phenyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001488024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyrrolidinol, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-phenylpyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1H-Pyrazolo[3,4-f]quinolin-9-ol](/img/structure/B189729.png)


